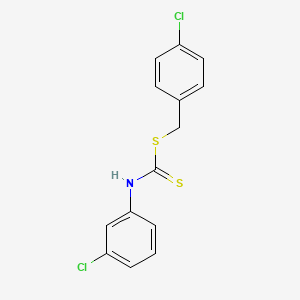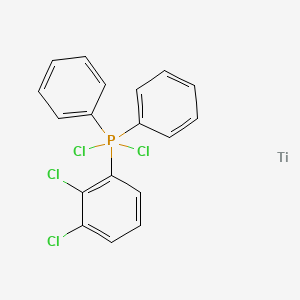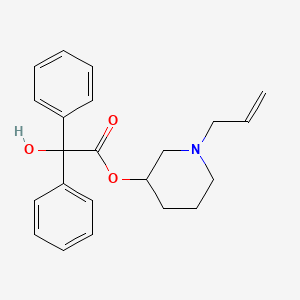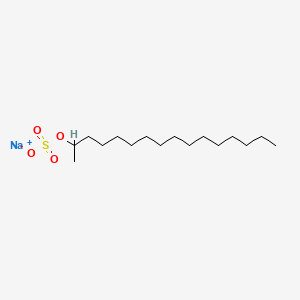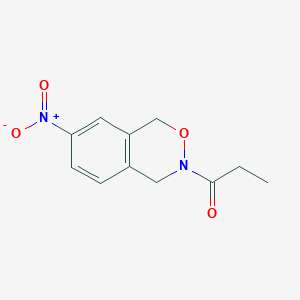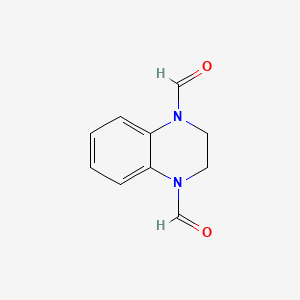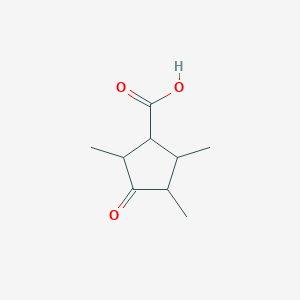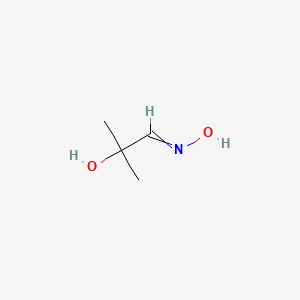
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Halogenated solvents and bases such as sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is structurally similar but lacks the phenyl groups present in Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate.
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
7153-69-7 |
|---|---|
Formule moléculaire |
C24H27NO5 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
diethyl 1-methyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-4-29-23(27)18-20(16-12-8-6-9-13-16)25(3)21(17-14-10-7-11-15-17)19(22(18)26)24(28)30-5-2/h6-15,18-21H,4-5H2,1-3H3 |
Clé InChI |
SMOICQRJIQLAGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


